(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen
Brand Name: Vulcanchem
CAS No.: 1217247-19-2
VCID: VC0029628
InChI: InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
Molecular Formula: C25H27NO3
Molecular Weight: 389.495

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen

CAS No.: 1217247-19-2

Cat. No.: VC0029628

Molecular Formula: C25H27NO3

Molecular Weight: 389.495

* For research use only. Not for human or veterinary use.

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen - 1217247-19-2

Specification

CAS No. 1217247-19-2
Molecular Formula C25H27NO3
Molecular Weight 389.495
IUPAC Name 4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Standard InChI InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-
Standard InChI Key JYBJJTCUEOUMEV-IZHYLOQSSA-N
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O

Introduction

Chemical Identity and Structural Characteristics

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen represents a critical metabolite in the tamoxifen metabolic pathway. The compound is identified by CAS Number 1217247-19-2 and possesses the molecular formula C25H27NO3 with a molecular weight of 389.49 g/mol . Its IUPAC name is 4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol, though it is sometimes referred to by the synonym (E/Z)-4'-Hydroxy Endoxifen in scientific literature. This metabolite is characterized by its unique molecular structure featuring hydroxyl groups at the 4 and 4' positions on its biphenyl structure, which significantly enhance its pharmacological properties.

The compound exists as a mixture of geometric isomers, designated as E (trans) and Z (cis) configurations, which differ in their spatial orientation around the double bond. This isomeric variation is reflected in the designation "(E/Z)" in its name. These different isomeric forms can exhibit varying degrees of interaction with estrogen receptors, potentially influencing their biological activity profiles. The standard InChI identifier for this compound is InChI=1S/C25H27NO3/c1-3-24(18-4-10-21(27)11-5-18)25(19-6-12-22(28)13-7-19)20-8-14-23(15-9-20)29-17-16-26-2/h4-15,26-28H,3,16-17H2,1-2H3/b25-24-, providing a standardized representation of its chemical structure.

Table 1: Chemical Properties of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen

PropertyValue
CAS Number1217247-19-2
Molecular FormulaC25H27NO3
Molecular Weight389.49 g/mol
IUPAC Name4-[(Z)-1-(4-hydroxyphenyl)-1-[4-[2-(methylamino)ethoxy]phenyl]but-1-en-2-yl]phenol
Synonyms(E/Z)-4'-Hydroxy Endoxifen
PubChem Compound ID71316238
SMILESCC/C(C1=CC=C(O)C=C1)=C(C2=CC=C(OCCNC)C=C2)\C3=CC=C(O)C=C3
Accurate Mass389.2
Flash Point-20

Metabolic Pathway and Pharmacokinetics

(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen is formed through the metabolic processing of tamoxifen, a widely prescribed selective estrogen receptor modulator (SERM) used in breast cancer treatment. The metabolic transformation of tamoxifen involves multiple pathways, with cytochrome P450 enzymes playing a central role. Specifically, the enzymes CYP2D6 and CYP2C9 are primarily responsible for the metabolism of tamoxifen into its various active and inactive metabolites. This metabolic process involves both hydroxylation at specific positions and N-demethylation to form the N-desmethyl derivative.

The pharmacokinetic profile of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen is of particular interest in clinical settings because steady-state levels of active tamoxifen metabolites have been associated with treatment outcomes in breast cancer patients. Research has focused extensively on understanding the pharmacokinetics and pharmacodynamics of tamoxifen metabolites, including (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen, to optimize therapeutic approaches. The detection and quantification of this metabolite in patient samples typically employ analytical techniques such as Liquid Chromatography Mass Spectrometry (LC-MS/MS), which allows for precise measurement of metabolite concentrations in biological matrices.

Analytical Methods for Detection

Given the importance of tamoxifen metabolites in determining treatment efficacy, reliable analytical methods for their detection and quantification are essential. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and specificity. This method enables researchers and clinicians to accurately measure the concentrations of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen in patient samples, facilitating therapeutic drug monitoring and personalized treatment approaches.

The development of sensitive and specific analytical methods has been crucial for advancing research in this area, allowing for the establishment of threshold concentrations that correlate with clinical outcomes. These analytical techniques continue to evolve, with ongoing improvements in sensitivity, specificity, and throughput contributing to more effective monitoring of tamoxifen metabolism in clinical settings.

Z-4OHtam ConcentrationHazard Ratio (HR)95% Confidence Interval (CI)P-value
≤ 3.26 nm2.371.02–5.480.039
Concentration trend (≤ 3.26, 3.27–8.13, > 8.13 nm)--0.048 (log-rank)

Structural Comparison with Related Compounds

Understanding the structural relationships between (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen and related compounds provides valuable context for its pharmacological properties. A closely related compound is (E/Z)-4,4'-Dihydroxy Tamoxifen (CAS No.: 70822-67-2), which differs primarily in its amine group structure. While (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen has undergone N-demethylation to form a secondary amine, (E/Z)-4,4'-Dihydroxy Tamoxifen maintains the tertiary amine structure with two methyl groups attached to the nitrogen atom.

Both compounds share the critical feature of hydroxyl groups at the 4 and 4' positions on the biphenyl structure, which significantly enhance their pharmacological activity compared to the parent compound tamoxifen. These hydroxylation patterns increase the binding affinity to estrogen receptors, potentially resulting in improved therapeutic outcomes with reduced side effects. The compounds also exist in both E (trans) and Z (cis) geometric isomers, which can influence their interaction with estrogen receptors differently, potentially affecting their biological activity profiles.

Table 3: Comparison of (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen and Related Compounds

Property(E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen(E/Z)-4,4'-Dihydroxy Tamoxifen
CAS Number1217247-19-270822-67-2
Molecular FormulaC25H27NO3C26H29NO3
Molecular Weight389.49 g/mol403.5 g/mol
Amine StructureSecondary amine (N-desmethyl)Tertiary amine (dimethyl)
Hydroxylation Pattern4 and 4' positions4 and 4' positions
Geometric IsomersE/Z mixtureE/Z mixture

Research Applications and Future Directions

Current research on (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen focuses primarily on understanding its pharmacokinetics and pharmacodynamics in the context of breast cancer treatment. The compound serves as an important research tool for investigating the metabolic pathways of tamoxifen and the relationship between metabolite concentrations and clinical outcomes. As a metabolite with significant biological activity, it also provides insights into the mechanisms of action of selective estrogen receptor modulators.

The development of therapeutic drug monitoring (TDM) protocols represents a promising application of research on tamoxifen metabolites, including (E/Z)-4,4'-Dihydroxy-N-desmethyl Tamoxifen. By establishing concentration thresholds associated with favorable clinical outcomes, clinicians may be able to optimize tamoxifen dosing for individual patients, particularly in premenopausal women receiving tamoxifen monotherapy . This personalized approach has the potential to improve treatment effectiveness and patient outcomes.

Challenges and Limitations

Despite the potential benefits of monitoring tamoxifen metabolite concentrations, several challenges remain in implementing this approach in clinical practice. These include the need for standardized analytical methods, determination of optimal sampling times, and establishment of universally accepted threshold values. Additionally, the complex interplay between multiple tamoxifen metabolites and their combined effects on treatment outcomes requires further investigation . Future research efforts will need to address these challenges to fully realize the potential of metabolite monitoring in tamoxifen therapy.

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